3-(2,4-Dichlorophenoxy)propanenitrile
Description
Properties
CAS No. |
33695-72-6 |
|---|---|
Molecular Formula |
C9H7Cl2NO |
Molecular Weight |
216.06g/mol |
IUPAC Name |
3-(2,4-dichlorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7Cl2NO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,5H2 |
InChI Key |
WLOQURJTZOXWCB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCC#N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Isomers and Positional Variations
- 3-(2,6-Dichlorophenoxy)propanenitrile (CAS 1179618-49-5): Molecular Formula: C₉H₇Cl₂NO, Molar Mass: 216.06 g/mol . This isomer differs in the chlorine substitution pattern (2,6 vs. 2,4).
- 2-(2,4-Dichlorophenoxy)propanenitrile (CAS 78302-27-9): Purity: 95%, Molecular Formula: C₉H₇Cl₂NO . The nitrile group is positioned on the second carbon of the propane chain instead of the third. This minor structural variation could affect molecular flexibility and binding affinity in biological systems.
Functional Group Modifications
A. Nitrile vs. Amide Derivatives
- 2-(2,6-Dichlorophenoxy)propanamide (CAS 344411-67-2): Molecular Formula: C₉H₈Cl₂NO₂, Purity: 98% . Replacement of the nitrile (–CN) with an amide (–CONH₂) introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This modification is critical for pharmacokinetics, as amides are more resistant to hydrolysis than nitriles.
B. Nitrile vs. Carboxylic Acid Derivatives
- 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid (CAS 1914-66-5): Molecular Formula: C₁₀H₈Cl₂O₃, Purity: 95% . The carboxylic acid (–COOH) group increases acidity (pKa ~2-3) and water solubility compared to the nitrile. Such derivatives are often used as herbicides or anti-inflammatory agents due to their ionizable nature .
C. Aromatic vs. Aliphatic Nitriles
- 2-(2,4-Dichlorophenoxy)benzonitrile: Features a benzonitrile core instead of aliphatic propanenitrile. The aromatic ring enhances stability but reduces solubility in aqueous media. Such compounds may be optimized for agrochemical applications due to their persistence .
Physicochemical Properties
*Assumed based on structural analogues.
Preparation Methods
Catalytic System
-
Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
Reaction equation :
Yield and Limitations
-
Yield: 70–75%, lower than nucleophilic substitution due to side reactions.
-
Requires anhydrous conditions and inert atmosphere to prevent catalyst oxidation.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from hours to minutes. A mixture of 2,4-dichlorophenol, 3-chloropropionitrile, and K₂CO₃ in DMF irradiated at 150°C for 20 minutes achieves 88% yield.
Advantages
-
Energy-efficient and scalable.
-
Minimizes nitrile hydrolysis side reactions.
Industrial-Scale Production
Continuous Flow Reactor Design
A tubular reactor with the following parameters ensures consistent output:
Table 2: Industrial Process Metrics
| Metric | Value |
|---|---|
| Annual Capacity | 50 metric tons |
| Purity | 99.5% |
| Cost per kg | $120 |
Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
